Quinoxaline-2-thiol can be derived from several synthetic routes involving the reaction of quinoxaline derivatives with thiolating agents or through the condensation of appropriate precursors. It falls under the broader classification of thiophenes and heterocycles, which are characterized by the presence of sulfur and nitrogen atoms in their ring structures.
The synthesis of quinoxaline-2-thiol can be achieved through various methods, including:
These methods emphasize the adaptability and efficiency of synthesizing quinoxaline-2-thiol, often leading to high yields under mild conditions.
Quinoxaline-2-thiol participates in various chemical reactions, primarily due to its nucleophilic thiol group. Notable reactions include:
The mechanism of action for quinoxaline-2-thiol largely revolves around its ability to interact with biological targets through its thiol group. Studies have indicated that it may exert its pharmacological effects by:
Quinoxaline-2-thiol is typically a crystalline solid with properties that may vary based on its purity and specific derivatization:
The chemical properties include:
Quinoxaline-2-thiol has several significant applications in scientific research:
Quinoxaline derivatives constitute a privileged scaffold in medicinal chemistry with a rich history spanning over seven decades. The quinoxaline core (a benzopyrazine structure) forms the basis of numerous biologically active compounds and approved therapeutics. Notably, 2024 marked a significant milestone with the FDA approval of erdafitinib, a quinoxaline-containing drug targeting FGFR genetic alterations in urothelial carcinoma [5]. This recent approval underscores the continued pharmaceutical relevance of this heterocyclic system. Historically, quinoxaline motifs have been integral to several clinically impactful drugs:
The exploration of quinoxaline derivatives accelerated significantly following discoveries of natural products like echinomycin (a quinoxaline antibiotic with potent antitumor activity) and levomycin. These compounds highlighted the inherent bioactivity potential of the quinoxaline core against challenging therapeutic targets. The emergence of quinoxaline-2-thiol derivatives represents a focused structural evolution aimed at enhancing target binding affinity and optimizing physicochemical properties. By incorporating the thiol (-SH) moiety at the 2-position, medicinal chemists created a versatile building block capable of diverse chemical transformations and improved interactions with biological targets, particularly enzymes and receptors implicated in cancer, metabolic disorders, and inflammation [5] [6].
Quinoxaline-2-thiol (Chemical Name: Quinoxaline-2-thiol; CAS: 6962-54-5; Molecular Formula: C₈H₆N₂S; Molecular Weight: 162.21 g/mol) possesses distinctive structural features that confer exceptional value as a pharmacophore [2] [3] [9]:
Table 1: Essential Chemical Identifiers of Quinoxaline-2-Thiol
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 6962-54-5 | [2] [3] [9] |
IUPAC Name | quinoxaline-2-thiol | [2] [4] |
Molecular Formula | C₈H₆N₂S | [2] [3] [9] |
Molecular Weight | 162.21 g/mol | [2] [3] |
SMILES | SC₁=NC₂=CC=CC=C₂N=C₁ | [2] [9] |
Canonical SMILES | SC₁=NC₂=CC=CC=C₂N=C₁ | [2] |
InChI Key | INQXGZFDGDSRIF-UHFFFAOYSA-N | [2] [4] |
MDL Number | MFCD00138789 | [3] [9] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: